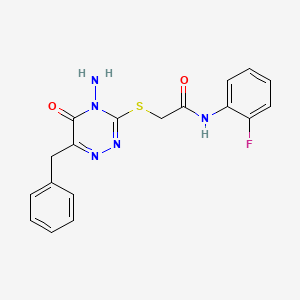

2-((4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide

Beschreibung

The compound 2-((4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide belongs to a class of 1,2,4-triazine derivatives featuring a thioacetamide linkage. The target molecule is characterized by a benzyl substituent at position 6 of the triazine ring and a 2-fluorophenyl group on the acetamide moiety.

Eigenschaften

IUPAC Name |

2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN5O2S/c19-13-8-4-5-9-14(13)21-16(25)11-27-18-23-22-15(17(26)24(18)20)10-12-6-2-1-3-7-12/h1-9H,10-11,20H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZVDHPDBBPLLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multiple steps:

Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as guanidine derivatives and benzyl-substituted compounds under controlled conditions.

Thioether Formation:

Acetamide Introduction: The final step involves the acylation of the intermediate with 2-fluorophenylacetic acid or its derivatives, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and scalability in production.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the triazine ring, potentially converting it to a hydroxyl group.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols: From reduction of the carbonyl group.

Substituted Derivatives: From various substitution reactions.

Wissenschaftliche Forschungsanwendungen

2-((4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

Biological Studies: The compound is used in studies exploring its effects on cellular processes, such as apoptosis and cell cycle regulation.

Chemical Biology: It serves as a probe to study the interaction of triazine derivatives with biological macromolecules.

Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of 2-((4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular functions. The pathways involved often include those related to cell growth and survival, making it a candidate for anti-cancer research.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Triazine Ring

Acetamide Substituent Variations

Molecular Weight Trends

The molecular weights range from 332.4 () to 445.9 (). The target compound (386.4) falls within a mid-range, suggesting a balance between bioavailability and structural complexity. Higher molecular weights (e.g., ) may reduce cell permeability but enhance binding affinity through extended interactions.

Heterocyclic Core Differences

The tetrazole-based analog () replaces the triazine ring with a tetrazole scaffold, altering electronic properties and hydrogen-bonding capacity. This structural divergence underscores the importance of the triazine core in maintaining activity within this chemical class.

Biologische Aktivität

2-((4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 385.4 g/mol |

| CAS Number | 886963-74-2 |

The compound features a triazine ring, which is known for its diverse pharmacological properties. The presence of the amino and sulfanyl groups is crucial for its biological activity.

Research indicates that compounds with a triazine core often exhibit multiple mechanisms of action, including:

- Antimicrobial Activity : The compound has shown potential against various pathogens, including bacteria and fungi. Its mechanism may involve the inhibition of cell wall synthesis or interference with nucleic acid metabolism.

- Antiparasitic Effects : Similar triazine derivatives have been noted for their efficacy against parasitic infections, suggesting that this compound may also possess similar properties.

- Antitumor Activity : Preliminary studies indicate that the compound could inhibit tumor cell proliferation through apoptosis induction or cell cycle arrest.

Antimicrobial Activity

A study published in PMC6311682 evaluated various triazine derivatives, including those structurally similar to 2-((4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide. The findings revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .

Antiparasitic Activity

In another investigation focusing on triazine derivatives' antiparasitic properties, compounds were tested against Leishmania donovani and Trypanosoma brucei. Results indicated that certain derivatives exhibited potent activity against these parasites, leading to further exploration of their mechanisms .

Antitumor Studies

Research has demonstrated that triazine derivatives can induce apoptosis in cancer cells. A specific study on related compounds showed that they could inhibit the growth of various cancer cell lines by disrupting mitochondrial function and activating caspase pathways.

Summary of Biological Activities

The following table summarizes the biological activities associated with 2-((4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide based on current literature:

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria (MIC: 0.125–8 μg/mL) |

| Antiparasitic | Potent activity against Leishmania and Trypanosoma species |

| Antitumor | Induces apoptosis in cancer cell lines; disrupts mitochondrial function |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.